3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with isopropylamine under acidic conditions.
Introduction of the Boronate Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-n-(propan-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the aryl halide used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Lacks the boronate group, making it less versatile in cross-coupling reactions.
4-Bromo-3-methoxybenzamide: Contains a bromine atom instead of the boronate group, leading to different reactivity.
N-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
The presence of both the methoxy and boronate groups in 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide provides unique reactivity and versatility, making it a valuable intermediate in organic synthesis.
Biological Activity
3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and antioxidative properties, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is C₁₄H₁₈BNO₄, and it features a methoxy group, an isopropyl group, and a tetramethyl dioxaborolane moiety.
Structural Formula
Key Characteristics
- Molecular Weight: 293.13 g/mol
- Purity: 98%
- Storage Conditions: Refrigerated
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown promising results:
- IC50 Values: Compounds with methoxy and hydroxy substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells .
- Mechanism of Action: The presence of electron-donating groups enhances the interaction with biological targets, potentially inhibiting cancer cell proliferation without significant toxicity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related studies have shown that methoxy-substituted compounds exhibit antibacterial activity:
- Gram-positive Strains: Some derivatives showed effective inhibition against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .
Antioxidative Properties
Antioxidative activity is crucial for compounds that may mitigate oxidative stress-related damage:
- Comparative Studies: Compounds with hydroxy groups have been shown to possess enhanced antioxidant capabilities compared to standard antioxidants like BHT .
- Mechanism: The antioxidative mechanism involves the donation of hydrogen atoms or electrons to stabilize free radicals, contributing to cellular protection against oxidative damage .
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various methoxy-substituted benzimidazole derivatives evaluated their biological activities:
Compound | IC50 (μM) | Activity Type |
---|---|---|
Compound 10 | 1.2 | Antiproliferative (MCF-7) |
Compound 11 | 3.7 | Antiproliferative (HCT116) |
Compound 8 | 8 | Antibacterial (E. faecalis) |
The study concluded that modifications at the nitrogen atom significantly influence the biological activity of these compounds .
Study 2: Structure-Based Discovery
Another research effort utilized structure-based drug discovery to identify potent compounds against malaria, highlighting the relevance of similar chemical frameworks in developing therapeutics:
Properties
Molecular Formula |
C17H26BNO4 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-methoxy-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BNO4/c1-11(2)19-15(20)12-8-9-13(14(10-12)21-7)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20) |
InChI Key |
ZESADKPPEGOABN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)OC |
Origin of Product |
United States |
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